![molecular formula C23H26N2O4 B3205326 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1040643-42-2](/img/structure/B3205326.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide
描述
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of the lysine-specific demethylase 1A (LSD1), which is an epigenetic regulator that plays a critical role in the development and progression of various cancers.
作用机制
LSD1 is a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. It specifically demethylates mono- and dimethylated lysine 4 on histone H3 (H3K4me1/2), which is associated with active transcription. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide can increase the levels of H3K4me1/2 and activate the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models of cancer. In a study of AML, this compound induced cell differentiation and apoptosis in AML cell lines and primary patient samples. In a study of neuroblastoma, this compound inhibited tumor growth and metastasis in xenograft models. In a study of small cell lung cancer, this compound sensitized the cancer cells to DNA-damaging agents and induced cell death. In a study of prostate cancer, this compound inhibited tumor growth and metastasis in mouse models.
实验室实验的优点和局限性
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a potent and selective LSD1 inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. Firstly, this compound is not water-soluble and requires the use of organic solvents for in vitro and in vivo studies. Secondly, this compound has a relatively short half-life and may require frequent dosing in animal experiments. Lastly, this compound may have off-target effects on other enzymes that share structural similarities with LSD1.
未来方向
There are several future directions for the development and application of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide. Firstly, the efficacy and safety of this compound need to be further evaluated in clinical trials. Secondly, the combination of this compound with other anticancer agents needs to be optimized to enhance its therapeutic efficacy. Thirdly, the potential off-target effects of this compound need to be further investigated to ensure its specificity for LSD1. Lastly, the use of this compound in other diseases, such as neurodegenerative disorders, needs to be explored.
科学研究应用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide has been extensively studied in preclinical models of cancer, including acute myeloid leukemia (AML), neuroblastoma, small cell lung cancer, and prostate cancer. In these studies, this compound has been shown to inhibit LSD1 activity, leading to the reactivation of tumor suppressor genes and the induction of cell differentiation and apoptosis. This compound has also been shown to have synergistic effects with other anticancer agents, such as retinoic acid, histone deacetylase inhibitors, and DNA-damaging agents.
属性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-28-20-8-4-5-9-21(20)29-15-22(26)24-18-11-10-16-12-13-25(19(16)14-18)23(27)17-6-2-3-7-17/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKTDVHAVAUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。